6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
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Overview
Description
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methylpyrimidine
- 4-chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine
Uniqueness
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of both the 4-chlorophenylsulfanyl and 4,6-dimethylquinazolin-2-ylamino groups. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C21H18ClN5OS |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18ClN5OS/c1-12-3-8-18-17(9-12)13(2)23-20(25-18)27-21-24-15(10-19(28)26-21)11-29-16-6-4-14(22)5-7-16/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28) |
InChI Key |
LEMZNLUAYNDWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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